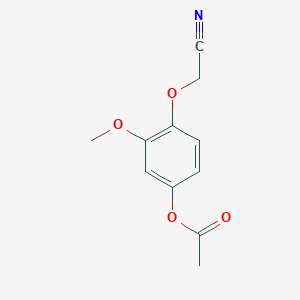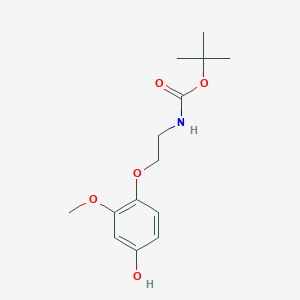![molecular formula C13H23NO4 B016230 4-t-Boc-(5S)-5-[(1S)-méthylpropyl]-morpholin-3-one CAS No. 160141-21-9](/img/structure/B16230.png)
4-t-Boc-(5S)-5-[(1S)-méthylpropyl]-morpholin-3-one
Vue d'ensemble
Description
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one, also known as 4-tert-butoxycarbonyl-5-(1-methylpropyl)-morpholin-3-one, is a versatile organic compound with a wide range of applications in both organic and medicinal chemistry. It is a useful reagent in organic synthesis, and its unique properties have enabled its use in a number of scientific research applications.
Applications De Recherche Scientifique
Déprotection N-Boc sans solvant
Ce composé peut être utilisé dans la déprotection N-Boc sans solvant par génération ex situ de gaz chlorure d'hydrogène . Cette méthode est efficace, évolutive et durable pour la déprotection quantitative du groupe protecteur tert-butylcarbamate (N-Boc) .
Synthèse d'esters tert-butyliques
Le composé est utilisé dans la synthèse directe et durable d'esters tert-butyliques rendue possible par les microréacteurs à flux . Ce processus est plus efficace et polyvalent que le procédé discontinu .
3. Synthèses chimiosélectives d'analogues d'amino-esters N-t-boc-protégés Le composé est utilisé dans les synthèses chimiosélectives d'analogues d'amino-esters N-t-boc-protégés . Cette synthèse est réalisée via une réaction de couplage croisé de Buchwald-Hartwig chimiosélective .
Mécanisme D'action
Target of Action
The primary target of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one is amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are crucial in biology and organic chemistry, playing a significant role in the formation of amino acids and hence proteins .
Mode of Action
The compound acts as a protecting group for amines, specifically as a tert-butoxycarbonyl (t-Boc or Boc) protecting group . The Boc group is introduced to the amine through a nucleophilic addition-elimination reaction, forming a carbamate . This process involves the use of di-tert-butyl dicarbonate as an electrophile . The Boc group is stable and can be removed under acidic conditions, producing a tert-butyl cation .
Biochemical Pathways
The Boc group plays a significant role in the synthesis of peptides . Once a Boc-protected amino acid has been coupled to a support-bound amine, removal of the Boc protecting group allows subsequent coupling reactions to occur . This process enables the formation of peptide bonds, which are crucial in the creation of proteins .
Pharmacokinetics
The Boc group can be efficiently and sustainably removed using near-stoichiometric amounts of hydrogen chloride gas in solvent-free conditions . This process could potentially impact the bioavailability of the resulting peptides.
Result of Action
The result of the action of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one is the protection of amines , allowing for transformations of other functional groups . This protection is crucial in synthetic organic chemistry, particularly in the synthesis of peptides . The removal of the Boc group allows subsequent coupling reactions to occur, facilitating the formation of peptide bonds .
Action Environment
The action of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one is influenced by environmental factors such as pH and temperature . The Boc group is stable towards most nucleophiles and bases . Its removal is achieved under acidic conditions . Furthermore, the introduction of the Boc group can be performed under either aqueous or anhydrous conditions . These factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
The t-Boc group is commonly used in solid-phase peptide synthesis, requiring the use of more acid-stable groups for side chain protection in orthogonal strategies . The acid used to remove the Boc protecting group is typically neutralized with a tertiary amine such as N-methylmorpholine, N-diisopropylethylamine (DIEA), or triethylamine (TEA) .
Orientations Futures
The t-Boc protected maleimide copolymers have been investigated as thermally stable, deep UV resists in high sensitivity . These copolymers combine capability of high resolution with high sensitivity in the deep UV region and thermal stability above 200°C along with high oxygen reactive ion etching (RIE) resistance .
Analyse Biochimique
Biochemical Properties
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one interacts with various enzymes, proteins, and other biomolecules. It is used as a protecting group for amino acids in peptide synthesis . The t-Boc protecting group is added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base . The nature of these interactions is primarily protective, preventing unwanted reactions during peptide synthesis .
Cellular Effects
The cellular effects of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one are largely related to its role in peptide synthesis. By protecting amino groups, it allows for the successful synthesis of peptides without unwanted side reactions
Molecular Mechanism
The molecular mechanism of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one involves the protection of amino groups during peptide synthesis. The t-Boc protecting group is added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base . This prevents unwanted reactions during peptide synthesis. The t-Boc protecting group is removed by exposing the Boc-protected residue on the chain to a strong acid .
Temporal Effects in Laboratory Settings
The temporal effects of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one in laboratory settings are related to its stability and degradation over time. The t-Boc protecting group is stable under certain conditions, allowing for successful peptide synthesis
Propriétés
IUPAC Name |
tert-butyl (3S)-3-butan-2-yl-5-oxomorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-6-9(2)10-7-17-8-11(15)14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9?,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVMIOUSVTTYEW-QVDQXJPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1COCC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@H]1COCC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570349 | |
| Record name | tert-butyl (3S)-3-butan-2-yl-5-oxomorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160141-21-9 | |
| Record name | tert-butyl (3S)-3-butan-2-yl-5-oxomorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



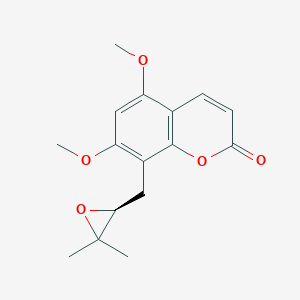
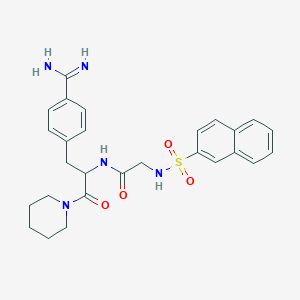

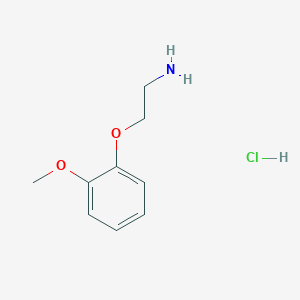


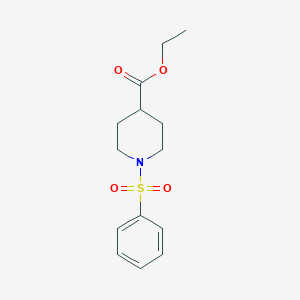

![Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate](/img/structure/B16174.png)
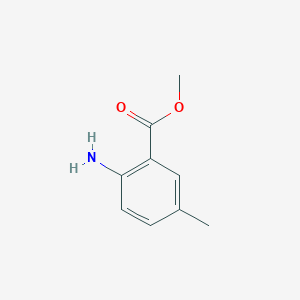
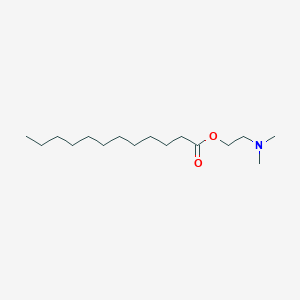
![[12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B16177.png)
